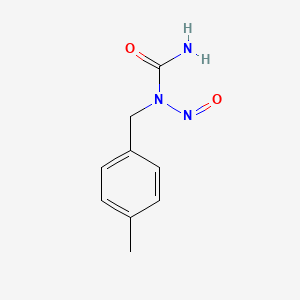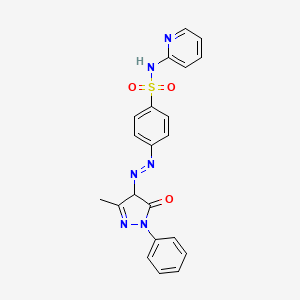
N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a trichlorinated hydroxyethyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with trichloroacetaldehyde in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,2,2-trichloroethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its chemical properties and applications.
Uniqueness
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both chlorinated phenyl and trichlorinated hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure may offer advantages in certain applications, such as increased stability or selectivity.
Propiedades
Número CAS |
6333-12-6 |
|---|---|
Fórmula molecular |
C9H8Cl4N2O2 |
Peso molecular |
318.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H8Cl4N2O2/c10-5-1-3-6(4-2-5)14-8(17)15-7(16)9(11,12)13/h1-4,7,16H,(H2,14,15,17) |
Clave InChI |
VGJDCHRXONNPKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(C(Cl)(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




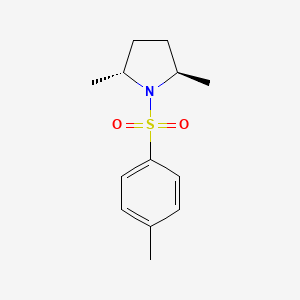

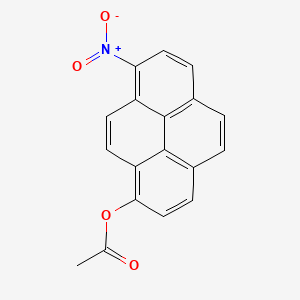



![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
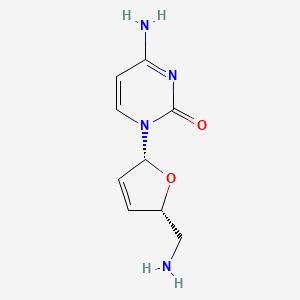
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
